molecular formula C8H15NO2 B117561 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 61573-79-3

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No. B117561
CAS RN: 61573-79-3
M. Wt: 157.21 g/mol
InChI Key: QHOANVQGVBKRAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[3.1.0]hexanes, has been achieved through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation .

Scientific Research Applications

Drug Discovery and Pharmaceutical Synthesis

The azabicyclooctane core is a significant scaffold in drug discovery due to its bioactive properties. The unique structure of “3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol” makes it a valuable synthetic intermediate in the total synthesis of complex molecules. Its presence in several target molecules highlights its potential in the development of new pharmaceuticals .

Biomass Valorization

Research indicates that compounds derived from biomass, such as “3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol”, can be transformed through photochemical processes. This application is crucial for the sustainable development of chemicals from renewable resources .

Synthetic Organic Chemistry

The compound serves as a key intermediate in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles. These structures are prevalent in natural and synthetic products with a wide range of applications .

Catalysis

In the realm of catalysis, “3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol” may be involved in palladium-catalyzed reactions, which are pivotal in creating complex chemical structures. This application is essential for advancing synthetic methodologies .

Photochemistry and Photocatalysis

The compound’s potential in photochemistry and photocatalysis is being explored, particularly in reactions that require precise control of stereochemistry. This research could lead to more efficient synthesis processes using light as a catalyst .

Medicinal Chemistry

As an impurity of Cevimeline hydrochloride, a selective M1 receptor agonist, “3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol” is relevant in medicinal chemistry. Understanding its properties can help in the quality control and safety assessment of pharmaceuticals .

Total Synthesis of Alkaloids

The compound is involved in the total synthesis of cytisine-like alkaloids, which have applications in traditional Chinese herbal medicine. This underscores its importance in the synthesis of bioactive natural products .

Stereochemistry Control

The ability to control the stereochemistry in chemical reactions is crucial for the synthesis of enantiomerically pure compounds. “3-Hydroxy-1-azabicyclo[2.2.2]octane-3-methanol” plays a role in reactions that require such control, which is vital for the production of substances with specific biological activities .

properties

IUPAC Name

3-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-6-8(11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOANVQGVBKRAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577943
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol

CAS RN

61573-79-3
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG49KQK2Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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